5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of amino acids and derivatives It features a biphenyl core with an amino group and a pyrrolidine-3-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid and solvents like methanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: p-Toluenesulfonic acid, palladium on carbon .Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-Methyl-Pyrrolidine-2-Carboxylic Acid: Another amino acid derivative with similar structural features.
2-Aminothiazole Derivatives: Known for their therapeutic potential in anticancer drug discovery.
Pyridine Compounds: Noted for their antimicrobial and antiviral activities.
Uniqueness
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl core and the presence of both an amino group and a pyrrolidine-3-carbonyl moiety.
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-amino-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H18N2O3/c19-14-8-12(7-13(9-14)18(22)23)15-3-1-2-4-16(15)17(21)11-5-6-20-10-11/h1-4,7-9,11,20H,5-6,10,19H2,(H,22,23) |
InChI Key |
SVKOLVRECIQISL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)N)C(=O)O |
Origin of Product |
United States |
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